L-693,403 Maleate

Description

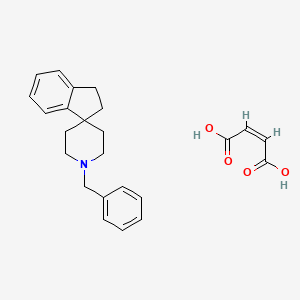

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQVIBRRAMDNX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

L-693,403 Maleate: Technical Monograph

Classification: High-Affinity Sigma-1 Receptor Ligand (Spiropiperidine Class) Primary Application: Neuroscience Research (Analgesia, Emesis, Anxiety), Sigma-1 Receptor Mapping

Part 1: Chemical Identity & Core Properties

L-693,403 Maleate is a synthetic spiro-piperidine derivative developed by Merck (and subsequently investigated by other groups) as a highly potent and selective ligand for the Sigma-1 (

L-693,403 is distinct from the antifolate "L-" series (e.g., L-693,989) and belongs to the spiropiperidine chemotype, which is structurally rigid and confers high selectivity against Sigma-2 and other CNS receptors.

Chemical Structure Data

| Property | Specification |

| Common Name | L-693,403 Maleate |

| IUPAC Name | N-benzyl-3,4-dihydrospiro[1H-indene-1,4'-piperidine] maleate |

| Alternative Name | 1'-Benzyl-3,4-dihydrospiro[indene-1,4'-piperidine] maleate |

| CAS Number | 207455-21-8 (Maleate salt); 137730-52-0 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 393.48 g/mol |

| Solubility | DMSO (>10 mM), Ethanol (Low), Water (Low) |

| Appearance | White to off-white solid |

Structural Pharmacophore

The core scaffold is the spiro[indene-1,4'-piperidine] . The spiro-carbon at position 1 of the indene ring creates a rigid orthogonal orientation between the phenyl ring of the indene and the piperidine ring. The N-benzyl substituent provides the hydrophobic bulk necessary for the primary hydrophobic pocket of the Sigma-1 receptor.

Part 2: Mechanism of Action (Sigma-1 Modulation)

The Sigma-1 Chaperone Complex

L-693,403 functions by binding to the Sigma-1 receptor, which exists as a chaperone complex at the MAM. Under resting conditions, Sigma-1 is bound to the chaperone BiP (Binding immunoglobulin Protein). Upon ligand binding (agonist) or cellular stress, Sigma-1 dissociates from BiP and modulates the function of various ion channels and signaling proteins.

Functional Classification Debate: L-693,403 is frequently cited as a selective antagonist in functional assays related to emesis and neuropathic pain, meaning it blocks the chaperone translocation or prevents the binding of endogenous agonists (like neurosteroids). However, in some neuroprotection models, it may exhibit partial agonist properties.

Signaling Pathway Visualization

The following diagram illustrates the Sigma-1 receptor signaling cascade and the intervention point of L-693,403.

Part 3: Synthesis & Preparation

The synthesis of L-693,403 relies on constructing the spiro-linkage. The following protocol is adapted from the foundational work on spiro-piperidine sigma ligands (e.g., Maier et al., J. Med. Chem. 2002).

General Synthetic Route (Spiropiperidine Construction)

-

Precursor Preparation:

-

Starting Material: 1-Benzyl-4-piperidone.

-

Reagent: Phenylmagnesium bromide (or appropriate indanone precursor for cyclization).

-

-

Spiro-Cyclization (Key Step):

-

The formation of the spiro-indene skeleton is typically achieved via a Parham cyclization or a Friedel-Crafts cyclization of a 4-phenyl-4-piperidinecarboxylic acid derivative, or more commonly for this specific structure, by reacting 1-benzyl-4-piperidone with an organometallic reagent followed by acid-catalyzed cyclodehydration.

-

Reaction: 1-Benzyl-4-piperidone + Phenyl lithium

Intermediate Alcohol

-

-

Salt Formation:

-

The free base is dissolved in ethyl acetate or ethanol.

-

Maleic acid (1.05 equivalents) is added.

-

The mixture is cooled to induce crystallization of the maleate salt.

-

Causality: The maleate salt is chosen over hydrochloride for this lipophilic amine to improve stability and crystallinity without being as hygroscopic as some HCl salts.

Part 4: Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Purpose: To determine the affinity (

Materials:

-

Source Tissue: Guinea pig brain membranes (rich in

) or HEK293 cells overexpressing human -

Radioligand:

-Pentazocine (specific -

Non-specific Binder: Haloperidol (10

M) or unlabeled Pentazocine.

Step-by-Step Workflow:

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

for 20 min. Resuspend pellet. -

Incubation:

-

Total volume: 250

L. -

Add 50

g membrane protein. -

Add

-Pentazocine (final concentration ~3 nM). -

Add L-693,403 Maleate (concentration range:

M to

-

-

Equilibrium: Incubate at 37°C for 120 minutes .

-

Why: Sigma receptors require longer incubation times to reach equilibrium compared to GPCRs due to their intracellular localization and lipid nature.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

and convert to

Expected Result: L-693,403 typically displays a

Protocol B: In Vitro Functional Assay (Ca2+ Mobilization)

Purpose: To classify L-693,403 as an agonist or antagonist.

-

Cell Line: NG108-15 neuroblastoma cells.

-

Dye Loading: Load cells with Fura-2/AM (calcium indicator) for 30 min.

-

Baseline: Measure basal fluorescence ratio (340/380 nm).

-

Agonist Challenge: Treat cells with a known Sigma-1 agonist (e.g., PRE-084). Observe Ca

spike. -

Antagonist Test: Pre-incubate cells with L-693,403 (1

M) for 20 min, then challenge with PRE-084. -

Interpretation: If L-693,403 blunts the PRE-084 induced Ca

spike, it acts as an antagonist .

References

-

Maier, C. A., et al. (2002).[2] Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands.[2] Part 1. Journal of Medicinal Chemistry, 45(2), 438-448. Link

-

Chambers, M. S., et al. (1992). Spiropiperidines as high-affinity, selective sigma ligands.[1][2] Journal of Medicinal Chemistry, 35(11), 2033-2039. Link

-

Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

-

Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344-366. Link

Sources

L-693,403 Maleate: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-693,403 Maleate (CAS Number: 207455-21-8) is a high-affinity and selective sigma (σ) receptor ligand that has garnered interest within the scientific community for its potential applications in neuropharmacology and oncology research.[1] As a member of the spiropiperidine class of compounds, its unique structural architecture contributes to its potent interaction with sigma receptors, which are themselves enigmatic targets implicated in a wide array of cellular functions and disease states. This technical guide provides an in-depth overview of L-693,403 Maleate, including its chemical properties, mechanism of action, and practical experimental protocols for its investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of L-693,403 Maleate is essential for its effective use in experimental settings. The maleate salt form enhances its solubility and stability for research applications.

| Property | Value | Source |

| CAS Number | 207455-21-8 | [1], [2] |

| Molecular Formula | C₂₄H₂₇NO₄ | [1] |

| Molecular Weight | 393.48 g/mol | [1] |

| Form | Solid | [3] |

| Solubility | Soluble in water | [3] |

| Storage | Store at room temperature | [1] |

Mechanism of Action: Targeting Sigma Receptors

L-693,403 Maleate exerts its biological effects through its interaction with sigma receptors, of which two primary subtypes have been identified: sigma-1 (σ₁) and sigma-2 (σ₂). These receptors are not classical G-protein coupled receptors or ion channels but are unique intracellular proteins that modulate a variety of signaling pathways. Sigma receptors are often overexpressed in tumor cells, making them attractive targets for cancer therapeutics and diagnostics.

The interaction of L-693,403 with sigma receptors can lead to the modulation of several downstream signaling pathways, influencing cellular processes such as proliferation, apoptosis, and ion channel function. The specific agonistic or antagonistic nature of L-693,403 at each sigma receptor subtype would determine the precise downstream consequences.

Caption: Putative signaling pathways modulated by L-693,403 Maleate.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a foundational experiment in characterizing a novel sigma receptor ligand: the competitive radioligand binding assay. This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Sigma-1 Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound for the sigma-1 receptor using the radioligand -pentazocine.

Materials:

-

Test Compound: L-693,403 Maleate

-

Radioligand: -pentazocine

-

Membrane Preparation: Guinea pig brain membranes or cell lines expressing sigma-1 receptors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Haloperidol (10 µM)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-693,403 Maleate in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in assay buffer.

-

Prepare a working solution of -pentazocine in assay buffer at a concentration of approximately 2-3 nM.[2]

-

Prepare a solution of haloperidol (10 µM) in assay buffer for determining non-specific binding.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of -pentazocine, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of haloperidol solution, 50 µL of -pentazocine, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of L-693,403 Maleate at various concentrations, 50 µL of -pentazocine, and 100 µL of membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[2]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate overnight.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of L-693,403 Maleate.

-

Determine the IC₅₀ value (the concentration of L-693,403 Maleate that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) for L-693,403 Maleate using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

L-693,403 Maleate is a valuable pharmacological tool for investigating the role of sigma receptors in health and disease. Its high affinity and selectivity make it a suitable probe for elucidating the complex signaling pathways modulated by these receptors. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and other novel sigma receptor ligands. As our understanding of sigma receptor biology continues to evolve, compounds like L-693,403 will be instrumental in translating this knowledge into novel therapeutic strategies.

References

-

L-693403 (maleate), 95% Purity, C24H27NO4, 1 mg. CP Lab Safety. Available from: [Link]

-

de Costa BR, Radesca L, Di Paolo L, Bowen WD. Characterization of the binding of -pentazocine to sigma recognition sites in guinea pig brain. J Pharmacol Exp Ther. 1992 Dec;263(3):1333-42.

-

Maleic Acid. PubChem. National Center for Biotechnology Information. Available from: [Link]

Sources

L-693,403 Maleate: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of L-693,403 Maleate, a potent and selective sigma-1 (σ1) receptor ligand. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, mechanism of action, synthesis, and analytical characterization, offering field-proven insights and detailed methodologies.

Introduction: The Significance of L-693,403 as a Sigma-1 Receptor Ligand

L-693,403 has emerged as a valuable pharmacological tool for investigating the complex roles of the sigma-1 (σ1) receptor. Initially misidentified as a subtype of opioid receptors, sigma receptors are now understood to be unique, ligand-regulated molecular chaperones primarily located at the endoplasmic reticulum-mitochondria associated membrane (ER-MAM).[1][2] The σ1 receptor, in particular, is implicated in a wide array of cellular functions and pathophysiological processes, including neurotransmission, neuroprotection, and the modulation of ion channels.[1][2] Consequently, ligands that selectively target the σ1 receptor, such as L-693,403, are critical for elucidating its therapeutic potential in areas like neuropsychiatric disorders and neurodegenerative diseases.

This guide will provide a detailed exploration of L-693,403 Maleate, from its fundamental molecular characteristics to its application in scientific research.

Physicochemical Properties of L-693,403 Maleate

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. L-693,403 Maleate is the maleate salt form of the active spiro[1-azabicyclo[2.2.2]octane-3,2'-indan]-5'-ol derivative. The addition of maleic acid enhances the compound's solubility and stability for experimental use.

| Property | Value | Source |

| Molecular Formula | C24H27NO4 | MedchemExpress |

| Molecular Weight | 393.48 g/mol | MedchemExpress |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO and ethanol | General knowledge |

Mechanism of Action: High-Affinity and Selective Sigma-1 Receptor Binding

L-693,403 is characterized by its high affinity and selectivity for the σ1 receptor over the σ2 receptor subtype. This selectivity is crucial for dissecting the specific functions of the σ1 receptor without the confounding effects of σ2 receptor modulation.

Receptor Binding Profile

Radioligand binding assays are essential for determining the affinity and selectivity of a compound for its target receptors. The binding affinities of L-693,403 for σ1 and σ2 receptors are typically determined using competitive binding experiments with selective radioligands.

| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Preparation |

| Sigma-1 (σ1) | 1.29 | [³H]-(+)-pentazocine | Guinea pig brain membranes |

| Sigma-2 (σ2) | >3500 | [³H]-ditolylguanidine | Rat liver membrane preparations |

Data for a closely related compound, 1'-benzyl-3-methoxy-3,4-dihydrospiro[[1]benzopyran-1,4'-piperidine], from Maier et al., J Med Chem. 2002.

The significantly lower Kᵢ value for the σ1 receptor indicates a much higher binding affinity for this subtype compared to the σ2 receptor, highlighting the compound's selectivity.

Functional Activity: Agonist versus Antagonist Profile

The functional activity of L-693,403 at the σ1 receptor (i.e., whether it acts as an agonist or antagonist) is a critical aspect of its pharmacological profile. While the primary literature introducing this class of compounds focused on binding affinity, further functional assays are required to definitively characterize its role. Generally, σ1 receptor ligands can modulate a variety of downstream signaling pathways, including calcium signaling and the activity of various ion channels.

Below is a conceptual diagram illustrating the central role of the σ1 receptor at the ER-MAM and its potential downstream effects upon ligand binding.

Caption: Conceptual signaling pathway of the σ1 receptor.

Synthesis and Purification of L-693,403

The synthesis of L-693,403, a spiropiperidine derivative, involves a multi-step process. The following is a representative synthetic scheme based on the synthesis of closely related analogs. This protocol is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.

Synthetic Workflow Diagram

Caption: General synthetic workflow for L-693,403.

Step-by-Step Experimental Protocol

Step 1: Bromine-Lithium Exchange of a Bromoacetal Precursor

-

Dissolve the appropriate bromoacetal precursor in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

Step 2: Addition to N-Benzyl-4-piperidone

-

To the freshly prepared organolithium reagent from Step 1, add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Acid-Catalyzed Cyclization

-

Dissolve the crude product from Step 2 in a suitable solvent (e.g., dichloromethane or toluene).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield L-693,403.

-

If necessary, the maleate salt can be formed by treating the free base with a solution of maleic acid in a suitable solvent like ethanol or ether, followed by filtration or recrystallization.

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, purity, and stability of L-693,403. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of L-693,403.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak corresponding to L-693,403, with purity typically exceeding 98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic, aliphatic, and spirocyclic protons, with appropriate chemical shifts, multiplicities, and integration values consistent with the structure of L-693,403.

-

¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Outcome: A molecular ion peak corresponding to the exact mass of the free base of L-693,403.

Research Applications

As a high-affinity and selective σ1 receptor ligand, L-693,403 is a valuable tool for a variety of research applications, including:

-

Probing the role of the σ1 receptor in the central nervous system: Investigating the involvement of σ1 receptors in learning, memory, and mood regulation.

-

Neuroprotection studies: Evaluating the potential of σ1 receptor modulation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Pain research: Exploring the role of σ1 receptors in the modulation of nociceptive pathways.

-

Oncology research: Investigating the involvement of σ1 receptors in cancer cell proliferation and survival.

Conclusion

L-693,403 Maleate is a potent and selective σ1 receptor ligand with significant potential as a research tool in neuroscience, pharmacology, and drug discovery. This guide has provided a comprehensive overview of its key technical aspects to support its effective application in the laboratory. As with any potent pharmacological agent, appropriate handling and experimental design are crucial for obtaining reliable and reproducible results.

References

-

Maier, C. A., et al. (2002). Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. Journal of Medicinal Chemistry, 45(2), 438-448. [Link]

-

Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278. [Link]

-

PubChem. (n.d.). L-693,403. Retrieved from [Link]

-

Hayashi, T., & Su, T. P. (2005). The sigma-1 receptor: a new player in the study of neuroadaptations in drug addiction. Current Opinion in Pharmacology, 5(1), 30-35. [Link]

Sources

Application Note: In Vivo Evaluation of L-693,403 Maleate in Neuropathic Pain Models

Executive Summary & Compound Profile

L-693,403 Maleate is a high-affinity, selective ligand for the Sigma (σ) receptor (specifically targeting the σ1 subtype with significant selectivity over Dopamine D2 receptors). Unlike non-selective opioids or NMDA antagonists, L-693,403 represents a class of "neuromodulators" that influence calcium signaling and chaperone activity at the endoplasmic reticulum (ER)-mitochondrion interface.

This application note details a robust in vivo study design to evaluate the analgesic efficacy of L-693,403 Maleate in a rat model of neuropathic pain. The protocol is designed to distinguish between simple anti-nociception and the reversal of central sensitization, a hallmark of chronic neuropathic conditions.

Physicochemical & Pharmacological Profile

| Property | Specification |

| Chemical Name | L-693,403 Maleate |

| Mechanism of Action | Selective Sigma (σ) Receptor Ligand (Modulator) |

| Key Selectivity | >100-fold selectivity for σ vs. Dopamine D2 |

| Primary Indication | Neuropathic Pain, Emesis Control, Neuroprotection |

| Solubility | Soluble in DMSO (>10 mg/mL); Water (Limited, requires pH adjustment) |

| Route of Administration | Intraperitoneal (i.p.) or Oral (p.o.) |

Scientific Rationale: The Sigma-1 Receptor in Pain

To design a valid in vivo study, one must understand the causality of the target. The Sigma-1 receptor (Sig-1R) acts as a molecular chaperone at the ER membrane. Under conditions of cellular stress (nerve injury), Sig-1R translocates to the plasma membrane and interacts with ion channels (NMDA receptors, ASICs).

Hypothesis: In neuropathic pain states (e.g., Chronic Constriction Injury), Sig-1R expression and activity are upregulated in the dorsal root ganglia (DRG) and spinal cord. Activation of Sig-1R promotes NMDA receptor phosphorylation (p-NR1), leading to Central Sensitization . Intervention: Administration of L-693,403 Maleate is hypothesized to antagonize or modulate this translocation, preventing the phosphorylation of NMDA receptors and reducing mechanical allodynia.

Mechanistic Pathway Diagram

Figure 1: Putative mechanism of action. L-693,403 modulates Sig-1R chaperone activity, preventing the downstream potentiation of NMDA receptors involved in chronic pain.

Experimental Protocol: Chronic Constriction Injury (CCI) Model

This protocol uses the Bennett & Xie (1988) CCI model, the gold standard for assessing neuropathic pain drugs.

A. Study Groups & Dosing

Species: Male Sprague-Dawley Rats (200-250g). N = 8-10 per group (Power analysis: 80% power to detect 30% reversal of allodynia).

| Group | Treatment | Dose | Route | Frequency |

| G1 (Sham) | Vehicle Control | N/A | i.p. | Daily (Days 7-14) |

| G2 (Vehicle) | Vehicle (10% DMSO/Saline) | N/A | i.p. | Daily (Days 7-14) |

| G3 (Low Dose) | L-693,403 Maleate | 1 mg/kg | i.p. | Daily (Days 7-14) |

| G4 (Mid Dose) | L-693,403 Maleate | 3 mg/kg | i.p. | Daily (Days 7-14) |

| G5 (High Dose) | L-693,403 Maleate | 10 mg/kg | i.p. | Daily (Days 7-14) |

| G6 (Positive) | Gabapentin | 100 mg/kg | p.o. | Daily (Days 7-14) |

B. Surgical Procedure (Day 0)

-

Anesthesia: Induce with 4% isoflurane; maintain at 2% in O₂.

-

Incision: Expose the common sciatic nerve at the mid-thigh level via blunt dissection through the biceps femoris.

-

Ligation: Loosely tie 4 ligatures (4-0 chromic gut) around the nerve with ~1mm spacing.

-

Critical Step: Ligatures must barely constrict the nerve (visible retardation of epineural circulation) but not arrest blood flow. Too tight = paralysis; too loose = no pain.

-

-

Closure: Suture muscle and staple skin.

-

Sham: Expose nerve but do not ligate.

C. Behavioral Testing Workflow

Testing is performed blinded to the treatment group.

-

Baseline (Day -1): Measure mechanical thresholds to ensure no pre-existing differences.

-

Post-Surgery Assessment (Day 7): Confirm development of neuropathy. Only rats showing >40% drop in threshold are included.

-

Acute Dosing Phase (Days 7-14): Administer L-693,403.

-

Readout (Von Frey Test):

-

Place rats in mesh-bottom cages. Acclimate for 20 mins.

-

Apply calibrated Von Frey filaments to the plantar surface of the hind paw (Up-Down Method).

-

Record the 50% Paw Withdrawal Threshold (PWT).

-

D. Workflow Diagram

Figure 2: Experimental timeline for L-693,403 evaluation in the CCI model.

Data Analysis & Interpretation

Expected Outcomes

If L-693,403 functions as a Sigma-1 antagonist/modulator, it should attenuate the development of mechanical allodynia.

-

Vehicle Group: PWT drops from ~15g (Baseline) to <4g (Neuropathic).

-

L-693,403 (10 mg/kg): PWT should recover significantly (e.g., >8-10g), indicating anti-allodynic effect.

-

Gabapentin: Positive control showing robust reversal.

Statistical Method

-

Data Normalization: Raw PWT (g) or % Maximum Possible Effect (%MPE).

-

Test: Two-way ANOVA (Treatment x Time) followed by Bonferroni’s post-hoc test.

-

Significance: P < 0.05.

Self-Validation Checkpoints

-

Exclusion Criteria: Any rat with motor deficits (foot drop) must be excluded to ensure PWT reflects pain, not paralysis.

-

Vehicle Stability: The vehicle group must maintain stable allodynia throughout Days 7-14. Spontaneous recovery invalidates the study.

Safety & Handling

-

Storage: Store L-693,403 Maleate at -20°C. Protect from light.

-

Formulation: Prepare fresh daily. Dissolve in 100% DMSO (stock), then dilute with saline/Tween-80 (final DMSO <5%).

-

Hazards: Treat as a potent bioactive CNS agent. Use PPE (gloves, mask) during weighing and injection.

References

-

Merck Sharp & Dohme Corp. (2010). Sigma ligands for the prevention and/or treatment of emesis induced by chemotherapy or radiotherapy.[1] Patent EP2388005A1. Link

- Source of compound identification and applic

-

MedChemExpress. (n.d.). L-693403 maleate Product Information. Retrieved from MedChemExpress.[2] Link

- Verification of Sigma ligand st

-

Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. Link

- Standard protocol for CCI model.

-

TargetMol. (n.d.). L-693,403 maleate Chemical Data. Retrieved from TargetMol.[3] Link

- Physicochemical properties.

- Choi, S. R., et al. (2002). Spinal sigma-1 receptors activate NADPH oxidase 2 to induce neuropathic pain. Nature Neuroscience. Mechanistic grounding for Sigma-1 involvement in pain.

Sources

radioligand binding assay protocol for L-693,403 Maleate

Application Note: Characterization of L-693,403 Maleate via Radioligand Binding Assays

) Receptors[1][2][3]Part 1: Introduction & Strategic Overview

L-693,403 Maleate is a high-affinity, selective ligand for the Sigma-1 (

This protocol details the Competition Radioligand Binding Assay designed to determine the equilibrium dissociation constant (

Key Experimental Objectives:

-

Quantify Affinity: Determine the

and -

Validate Selectivity: Ensure binding conditions isolate specific

interactions. -

Ensure Reproducibility: Use a self-validating control system with Haloperidol as a reference standard.

Part 2: Materials & Reagents

Biological Material

-

Primary Source: Guinea pig brain membranes (Cavia porcellus).[1][2][3] Rationale: Guinea pig brain expresses the highest density of

receptors compared to rat or mouse, maximizing signal-to-noise ratio.[1][2][3] -

Alternative: HEK293 cells stably transfected with human SIGMAR1 cDNA.[1][2][3]

Chemical Reagents

| Reagent | Role | Concentration / Specs |

| L-693,403 Maleate | Test Compound (Cold Ligand) | Stock: 10 mM in DMSO.[1][2][3][4] Working: |

| [ | Radioligand (Tracer) | Specific Activity: >30 Ci/mmol.[1][2][3] Final Conc: ~2-3 nM ( |

| Haloperidol | Non-Specific Binding (NSB) Definer | Final Conc: 10 |

| Polyethylenimine (PEI) | Filter Pre-treatment | 0.5% (w/v) in water.[1][2][3] Reduces non-specific binding to filters.[1][2][3] |

| Scintillation Cocktail | Detection Medium | EcoScint or equivalent biodegradable cocktail.[1][2][3] |

Buffers

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 37°C.

-

Wash Buffer: 10 mM Tris-HCl, pH 7.4 at 4°C (Ice cold).

Part 3: Experimental Protocol

Phase I: Membrane Preparation

Critical Step: Proper homogenization ensures the

-

Harvest: Dissect guinea pig brains, removing the cerebellum (lower

density). Weigh tissue.[1][2][3] -

Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron (10-15 sec bursts). Volume: 10 mL/g tissue.[1][2]

-

Centrifugation 1: Spin at 40,000

g for 15 min at 4°C. Discard supernatant. -

Wash: Resuspend pellet in fresh buffer and repeat centrifugation to remove endogenous ligands.

-

Resuspension: Resuspend final pellet in Assay Buffer to a protein concentration of 0.5 – 1.0 mg/mL . Keep on ice.

Phase II: Competition Binding Assay

Design: 96-well plate format or 12x75 mm polypropylene tubes.[1][2][3]

-

Pre-treatment of Filters: Soak GF/B glass fiber filters in 0.5% PEI for at least 1 hour prior to harvesting.[1][2][3]

-

Assay Setup (Total Volume: 250

L):-

Total Binding (TB): 150

L Membrane + 50 -

Non-Specific Binding (NSB): 150

L Membrane + 50 -

Experimental (L-693,403): 150

L Membrane + 50

-

-

Incubation: Incubate plates/tubes at 37°C for 120 minutes .

-

Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

-

Washing: Wash filters

with 3 mL ice-cold Wash Buffer. -

Detection: Transfer filters to vials (or add cocktail to filter mats), add 4 mL scintillation fluid, equilibrate for 6 hours (to reduce chemiluminescence), and count on a Liquid Scintillation Counter (LSC).

Phase III: Data Analysis

-

Calculate Specific Binding (SB):

[1][2][3] -

Non-Linear Regression: Fit data to a one-site competition model:

Where -

Cheng-Prusoff Correction: Convert

to

Part 4: Visualization & Workflow

The following diagram illustrates the logical flow of the competition assay, from membrane isolation to

Caption: Workflow for Sigma-1 Receptor Radioligand Competition Binding Assay.

Part 5: Expertise & Troubleshooting (E-E-A-T)

1. The "Filter Binding" Trap: Sigma ligands are highly lipophilic.[1][2][3] They tend to stick to glass fiber filters and plasticware, causing high background noise.[1]

-

Solution: Pre-soaking filters in 0.5% PEI (Polyethylenimine) is non-negotiable.[1][2][3] PEI creates a cationic charge barrier that reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.[1][2][3]

2. Temperature Sensitivity:

While many GPCR assays are run at room temperature,

3. Solvent Effects: L-693,403 is dissolved in DMSO.[1][2][3] Ensure the final DMSO concentration in the assay well does not exceed 1% , as high organic solvent concentrations can disrupt the membrane structure and reduce specific binding.[1][2][3]

4. Validating L-693,403 Selectivity:

If you observe biphasic inhibition curves, L-693,403 may be binding to

Part 6: References

-

Maier, C. A., et al. (2002).[1][2][5] "Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands."[1][2][3][5] Journal of Medicinal Chemistry, 45(2), 438-448.[1][2][3][5]

-

Hellewell, S. B., & Bowen, W. D. (1990).[1][2] "A sigma-like binding site in rat pheochromocytoma (PC12) cells: decreased affinity for (+)-benzomorphans and lower molecular weight suggest a different sigma receptor form from that of guinea pig brain."[1][2][3] Brain Research, 527(2), 244-253.[1][2][3]

-

Chu, U. B., & Ruoho, A. E. (2016).[1][2] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153.[1][2][3]

-

National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Protocol Book: Sigma Receptor Binding Assays."[1][2][3]

Sources

- 1. EP2388005A1 - Sigma ligands for the prevention and/or treatment of emesis induced by chemotherapy or radiotherapy - Google Patents [patents.google.com]

- 2. US9844516B2 - Sigma ligands for use in the prevention and/or treatment of post-operative pain - Google Patents [patents.google.com]

- 3. EP1829534A1 - Use of compounds binding to the sigma receptor for the treatment of metabolic syndrome - Google Patents [patents.google.com]

- 4. US20220291237A1 - Gene Expression Inflammatory Age and Its Uses - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Investigating Neuroprotective Effects of L-693,403 Maleate as a Selective Sigma (σ) Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Reframing Neuroprotection Beyond Classical Targets

The landscape of neurodegenerative disease research is evolving, moving beyond conventional targets to explore novel pathways that regulate neuronal survival and resilience. Among these, the sigma (σ) receptors, particularly the σ-1 receptor subtype, have emerged as promising therapeutic targets.[1][2][3] These unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondria interface, are critical regulators of cellular homeostasis.[3][4] L-693,403 Maleate, a compound with high affinity and selectivity for σ receptors, serves as a valuable pharmacological tool to investigate the neuroprotective potential of modulating this system. This guide provides a comprehensive framework for utilizing L-693,403 Maleate in preclinical studies, detailing its mechanism of action, experimental protocols, and data interpretation.

L-693,403 Maleate: A Selective Probe for Sigma Receptor Function

L-693,403 Maleate is a potent and selective ligand for sigma (σ) receptors. While initially explored in other contexts, its utility in neuroscience stems from its ability to modulate σ receptor activity, which has been linked to a variety of cellular processes crucial for neuronal health.

Table 1: Physicochemical and Pharmacological Properties of L-693,403 Maleate

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[4-(4-chlorophenyl)piperazin-1-yl]methyl-N-(1H-indol-3-yl)acetamide; (Z)-but-2-enedioic acid | N/A |

| Molecular Formula | C25H27ClN4O5 | N/A |

| Molecular Weight | 502.96 g/mol | N/A |

| Primary Target | Sigma (σ) Receptors | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

The Rationale: Why Target Sigma Receptors for Neuroprotection?

Sigma receptors, particularly the σ-1 receptor, are ligand-operated intracellular chaperones that translocate within the cell to regulate a multitude of signaling pathways.[1] Their activation by agonists has been shown to confer neuroprotection through several key mechanisms:

-

Modulation of Endoplasmic Reticulum (ER) Stress: The σ-1 receptor is localized at the mitochondria-associated ER membrane (MAM), a critical hub for cellular stress responses. Agonist binding can stabilize protein folding and mitigate the unfolded protein response (UPR), a key contributor to neuronal death in many neurodegenerative diseases.[5]

-

Regulation of Calcium Homeostasis: By interacting with ion channels, σ-1 receptors help maintain intracellular calcium balance, preventing the excitotoxicity that results from excessive calcium influx, a common pathway of neuronal injury.[1][3]

-

Anti-Oxidative Stress Effects: Activation of σ-1 receptors can enhance the expression of antioxidant genes, thereby reducing the levels of reactive oxygen species (ROS) that cause significant damage to neurons.[4][6]

-

Anti-Inflammatory and Anti-Apoptotic Actions: Sigma-1 receptor agonists can suppress the activation of microglia, the resident immune cells of the central nervous system, and inhibit pro-inflammatory cytokine release.[3] They also upregulate anti-apoptotic proteins like Bcl-2, directly hindering the cellular machinery of programmed cell death.[1][7]

The following diagram illustrates the central role of the σ-1 receptor in these neuroprotective pathways.

Caption: Sigma-1 Receptor-Mediated Neuroprotection.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a foundation for assessing the neuroprotective effects of L-693,403 Maleate in vitro.

In Vitro Model of Oxidative Stress-Induced Neurotoxicity

This protocol uses the human neuroblastoma cell line SH-SY5Y, a well-established model for neuroprotective studies. Oxidative stress is induced by tert-butyl hydroperoxide (t-BHP), a potent ROS generator.[8]

Workflow Diagram:

Caption: In Vitro Neuroprotection Assay Workflow.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density of 2.5 x 10^4 cells/cm².[8]

-

Allow cells to adhere and grow for 24-48 hours. For a more neuron-like phenotype, differentiate the cells with retinoic acid for 5-7 days prior to the experiment.

-

-

Compound Preparation and Pre-incubation:

-

Prepare a stock solution of L-693,403 Maleate in sterile DMSO (e.g., 10 mM).

-

On the day of the experiment, prepare serial dilutions of L-693,403 Maleate in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

-

Remove the old medium from the cells and add the medium containing L-693,403 Maleate. Include a vehicle control (medium with the same percentage of DMSO).

-

Pre-incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.

-

-

Induction of Oxidative Stress:

-

Prepare a fresh stock solution of t-BHP in sterile PBS.

-

Add t-BHP directly to the wells to achieve the final desired concentration (e.g., 75 µM).[8] Also, include a control group of cells that are not exposed to t-BHP.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Assessment of Neuroprotection:

-

Cell Viability (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Measurement of Intracellular ROS (DCFH-DA Assay):

-

After the 24-hour incubation with t-BHP, wash the cells with warm PBS.

-

Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes in the dark.

-

Wash the cells again with PBS.

-

Measure the fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

-

-

Apoptosis Assay (Caspase-3/7 Activity):

-

Use a commercially available luminescent or fluorescent caspase-3/7 assay kit.

-

Follow the manufacturer's instructions to lyse the cells and measure caspase activity.

-

-

Table 2: Example Data Presentation for In Vitro Neuroprotection Assay

| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (RFU) | Caspase-3/7 Activity (RLU) |

| Control | 100 ± 5 | 1500 ± 200 | 800 ± 100 |

| t-BHP (75 µM) | 45 ± 6 | 8500 ± 700 | 5500 ± 600 |

| t-BHP + L-693,403 (1 µM) | 55 ± 7 | 6800 ± 550 | 4200 ± 500 |

| t-BHP + L-693,403 (10 µM) | 78 ± 5 | 3200 ± 300 | 1800 ± 250 |

| t-BHP + L-693,403 (25 µM) | 89 ± 4 | 2100 ± 250 | 1100 ± 150 |

In Vivo Model of Neurodegeneration

For in vivo studies, various animal models can be employed depending on the specific neurodegenerative disease being investigated. For example, a mouse model of spinal root injury can be used to assess the neuroprotective effects of L-693,403 Maleate on motor neuron survival.[5]

Workflow Diagram:

Caption: In Vivo Neuroprotection Study Workflow.

Step-by-Step Protocol Outline:

-

Animal Model and Treatment:

-

Induce the desired neurodegenerative model in adult mice (e.g., L4-L5 rhizotomy).[5]

-

Administer L-693,403 Maleate (dissolved in a suitable vehicle) or vehicle control via a chosen route (e.g., intraperitoneal injection) at a pre-determined dose and frequency.

-

-

Behavioral Analysis:

-

Perform relevant behavioral tests to assess functional outcomes (e.g., rotarod for motor coordination, open field for locomotor activity).

-

-

Tissue Collection and Histology:

-

At the study endpoint (e.g., 28 or 42 days post-injury), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.[5]

-

Dissect the relevant brain or spinal cord regions.

-

Process the tissue for cryosectioning or paraffin embedding.

-

Perform Nissl staining to visualize and quantify surviving neurons in the region of interest.

-

-

Immunohistochemistry:

-

Stain tissue sections for markers of neuroinflammation, such as Iba1 (microglia) and GFAP (astrocytes).

-

Quantify the immunoreactivity to assess the anti-inflammatory effects of the compound.

-

Conclusion and Future Directions

L-693,403 Maleate provides a valuable tool for elucidating the neuroprotective roles of sigma receptors. The protocols outlined here offer a starting point for researchers to investigate its potential in various models of neurodegeneration. Future studies could explore its efficacy in other models, such as those for Alzheimer's or Parkinson's disease, and delve deeper into the specific downstream signaling pathways modulated by its interaction with sigma receptors.

References

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.

-

Gris, D., Ghibaudi, M., D'Amico, E., & Navarro, X. (2021). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. International journal of molecular sciences, 22(16), 8888. [Link]

- Maurice, T., Lockhart, B. P., & Privat, A. (1996). Neuroprotective and anti-amnesic potentials of sigma (sigma) receptor ligands.

-

Wang, J., Li, G., & Su, T. P. (2020). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 21(20), 7543. [Link]

-

Nguyen, L., Lucke-Wold, B. P., Matherne, A. M., Mastruserio, N., & Matsumoto, R. R. (2015). Sigma receptors as potential therapeutic targets for neuroprotection. Pharmaceuticals, 8(4), 637–653. [Link]

- Prasanth, M. I., Malar, D. S., & Tencomnao, T. (2022). Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington's Disease. ACS chemical neuroscience, 13(10), 1541–1554.

-

Silva, S., Varela, C. L., Fonseca, J., Souto, E. B., & Matos, C. M. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(11), 2499. [Link]

- Liu, X., Li, C., Chen, Y., & Sun, H. (2014). The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity. The Journal of biological chemistry, 289(49), 34185–34195.

- Sun, J., et al. (2002). Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models. Cancer research, 62(11), 3274–3280.

- El-Sayed, N. S., El-Tanbouly, G. S., El-Sayed, M. I., & El-Kashef, H. A. (2021). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules (Basel, Switzerland), 26(16), 4991.

- Al-Ghraiybah, N. F., Al-Twal, F. M., Al-Massad, A. M., & Al-Smadi, A. M. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS chemical neuroscience.

- Lee, J. T., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International journal of molecular medicine, 48(6), 221.

- Yang, S., Bhardwaj, A., Cheng, J., & Alkayed, N. J. (2007). Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase. Anesthesia and analgesia, 104(5), 1178–1184.

- Peviani, M., et al. (2020). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 21(20), 7543.

- Cesario, A., et al. (2005). Farnesyltransferase inhibitors and human malignant pleural mesothelioma: a first-step comparative translational study. Clinical cancer research : an official journal of the American Association for Cancer Research, 11(4), 1642–1650.

- Lee, S., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. STAR protocols, 5(1), 102805.

- Plotnikov, E. Y., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International journal of molecular sciences, 24(13), 10697.

- Barrington, R. E., et al. (1999). A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis. Molecular and cellular biology, 19(12), 8047–8058.

Sources

- 1. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 8. mdpi.com [mdpi.com]

Application Note: L-693,403 Maleate Administration in Murine Models

This Application Note is designed for researchers investigating the pharmacological properties of L-693,403 Maleate .

CRITICAL DISAMBIGUATION NOTICE

Verify Your Compound: There is a frequent nomenclature confusion in literature between L-693,403 and L-694,247 .

L-693,403 Maleate: A high-affinity, selective Sigma (σ) Receptor Ligand (primarily σ1).[1][2] Used in analgesia, addiction, and neuroprotection research. [1][2] * L-694,247: A selective 5-HT1B/1D Agonist .[1][2][3] Used in migraine and trigeminal pain research.

[1][2] This protocol specifically covers L-693,403 (The Sigma Ligand). If your research intends to target 5-HT1B/1D receptors for migraine models, verify your vial; you likely require L-694,247.[1][2]

Compound Class: Selective Sigma (σ) Receptor Ligand Primary Applications: Analgesia (Neuropathic Pain), Anxiety, Neuroprotection, Addiction Mechanisms.[1][2]

Pharmacology & Mechanism of Action

L-693,403 acts as a high-affinity ligand for the Sigma-1 receptor (σ1R), a chaperone protein located primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1][2] Unlike classical GPCRs, σ1R modulates calcium signaling and inter-organelle communication.[2]

Mechanistic Pathway

Upon administration, L-693,403 binds to σ1R, causing its dissociation from the chaperone BiP (GRP78).[1][2] This allows σ1R to translocate to the plasma membrane or nuclear envelope, where it modulates ion channels (NMDA, K+, Ca2+) and neurotransmitter release.[1][2]

Figure 1: Signal transduction pathway of L-693,403 mediated via Sigma-1 Receptor translocation and ion channel modulation.[1][2]

Formulation Strategy

L-693,403 is supplied as a maleate salt, which generally confers good aqueous solubility compared to free bases.[1][2] However, stability and pH balance are critical for in vivo reproducibility.[2]

Vehicle Preparation

-

Preferred Vehicle: 0.9% Sterile Saline (Physiological Saline).[2]

-

Alternative (for high concentrations >10 mg/mL): 5% DMSO + 5% Tween 80 + 90% Saline.[2]

Stock Solution Protocol

-

Weighing: Weigh the precise amount of L-693,403 Maleate.

-

Dissolution: Add 0.9% Saline incrementally. Vortex for 30–60 seconds.[2]

-

pH Adjustment: Check pH. Maleate salts can be slightly acidic.[2] Adjust to pH 7.0–7.4 using dilute NaOH (0.1N) if the solution is too acidic (< pH 5.0), as this can cause peritoneal irritation in mice.[1][2]

-

Sterilization: Pass through a 0.22 µm syringe filter (PES or Nylon membrane) before injection.[2]

Administration Protocols

The following protocols are optimized for C57BL/6 and BALB/c mice (20–30g).

Route A: Intraperitoneal (IP) Injection

Primary route for behavioral assays (Analgesia, Anxiety).[1][2]

-

Dose Range: 1.0 – 20.0 mg/kg

-

Injection Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).[1][2]

-

Needle Size: 27G or 30G.[2]

Step-by-Step:

-

Restraint: Secure the mouse by the scruff, exposing the abdomen.[2] Tilt the head downward slightly to allow viscera to slide cranially.[2]

-

Site Selection: Identify the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[2]

-

Injection: Insert needle at a 30° angle.[2] Aspirate slightly to ensure no blood or urine is drawn.[2] Inject smoothly.

-

Post-Procedure: Return mouse to home cage and observe for 5 minutes.

Route B: Subcutaneous (SC) Injection

Used for slower absorption or when avoiding the peritoneal cavity is necessary.[1][2]

-

Dose Range: 1.0 – 20.0 mg/kg

-

Volume: Max 5 mL/kg per site.

Route C: Intracerebroventricular (ICV) Administration

Strictly for distinguishing central vs. peripheral mechanisms.[1][2]

-

Dose Range: 1.0 – 10.0 µ g/mouse (requires stereotaxic surgery).[1][2]

-

Volume: 1–2 µL injected over 60 seconds.

Dose-Response & Experimental Design

Since L-693,403 is a tool compound, a dose-response study is required to establish the therapeutic window for your specific model.[1][2]

Recommended Titration Table

| Group | Dose (mg/kg) | Route | Concentration (mg/mL)* | Volume (25g Mouse) | Primary Readout |

| Vehicle | 0 | IP | 0 (Saline) | 0.25 mL | Baseline |

| Low | 1.0 | IP | 0.1 | 0.25 mL | Threshold Effect |

| Mid | 5.0 | IP | 0.5 | 0.25 mL | Target Range |

| High | 10.0 | IP | 1.0 | 0.25 mL | Max Efficacy |

| Max | 20.0 | IP | 2.0 | 0.25 mL | Toxicity Check |

*Calculated based on a standard 10 mL/kg administration volume.

Self-Validating the Protocol (QC)

To ensure the observed effects are mediated via the Sigma-1 receptor, include a Blockade Control Group :

-

Antagonist: Pre-treat with BD-1047 (Sigma-1 antagonist) or NE-100 at 3–10 mg/kg (IP), 15 minutes prior to L-693,403 administration.[1][2]

-

Logic: If L-693,403 effects (e.g., analgesia) are abolished by BD-1047, the mechanism is confirmed as Sigma-1 mediated.[1][2]

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Precipitation | High concentration or cold vehicle | Warm to 37°C; add 5% HP-β-CD (Cyclodextrin) to vehicle.[1][2] |

| Peritoneal Irritation | pH too low (Maleate salt acidity) | Adjust pH to 7.2–7.4 with 0.1N NaOH. |

| No Effect Observed | Dose too low or incorrect timing | Sigma ligands often have a "bell-shaped" dose curve.[1][2] Test 1, 3, 10, 30 mg/kg.[1][2] |

| Unexpected Sedation | Off-target effects (e.g., Dopamine) | Verify dose is <30 mg/kg.[1][2] Check for locomotor activity using Open Field Test. |

References

-

Maier, C. A., et al. (2002).[2][4] "Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands."[1][2][4] Journal of Medicinal Chemistry, 45(2), 438-448.[1][2][4]

-

Cobos, E. J., et al. (2008).[2] "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology, 6(4), 344-366.[1][2]

-

Zamanillo, D., et al. (2013).[2] "Sigma 1 receptor: a new therapeutic target for pain."[2] European Journal of Pharmacology, 716(1-3), 78-93.[1][2]

-

University of Toledo. (2021).[2] "Administration of Substances Guideline - IACUC."[1][2]

Sources

- 1. EP2388005A1 - Sigma ligands for the prevention and/or treatment of emesis induced by chemotherapy or radiotherapy - Google Patents [patents.google.com]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. medchemexpress.com [medchemexpress.com]

Technical Support Center: Troubleshooting L-693,403 Maleate Solubility

Product: L-693,403 Maleate (L-693403) Classification: Selective Sigma (σ) Receptor Ligand Chemical Formula: C₂₄H₂₇NO₄ (Salt) Molecular Weight: 393.48 g/mol [1][2]

Executive Summary: The Mechanism of Insolubility[2]

Researchers frequently encounter precipitation when working with L-693,403 Maleate , particularly during the transition from organic stock solutions to aqueous buffers.[2]

While the maleate salt form is engineered to improve the solubility of the lipophilic spiropiperidine free base (C₂₀H₂₃N), it remains chemically sensitive to pH shifts and ionic strength .[2]

The Core Issue: The solubility of L-693,403 is governed by the equilibrium between its protonated (salt) form and its neutral (free base) form.[2]

-

In Water (pH < 6): The compound remains protonated and soluble.[2]

-

In PBS/Media (pH 7.4): The pH often approaches or exceeds the pKa of the tertiary amine in the spiropiperidine ring.[2] This deprotonates the compound, reverting it to the hydrophobic free base, which immediately "crashes out" (precipitates) as a white cloud or adheres to plasticware.[2]

Solubility Data & Limits

Use the following thresholds to plan your stock and working solutions.

| Solvent | Max Solubility (approx.)[2] | Stability | Recommended Use |

| DMSO | ~20–30 mg/mL (50–75 mM) | High (Months at -20°C) | Primary Stock Solution |

| Ethanol | ~10 mg/mL | Moderate | Secondary Stock (if DMSO is contraindicated) |

| Water | < 1 mg/mL | Low (Hydrolysis risk) | Not recommended for stock |

| PBS (pH 7.4) | Insoluble (without carriers) | Very Low | Working solution only (requires co-solvent) |

Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of Stable Stock Solution

Goal: Create a master stock that prevents degradation and freeze-thaw precipitation.[2]

-

Weighing: Weigh the L-693,403 Maleate powder in a low-humidity environment. The salt can be hygroscopic; moisture absorption alters the effective mass.[2]

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[2] Avoid water or buffers at this stage.[2]

-

Dissolution:

-

Add DMSO to achieve a concentration of 10 mM (3.93 mg/mL).[2]

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Dilution for In Vitro Assays (Preventing "Crash-Out")

Goal: Dilute the DMSO stock into cell culture media without precipitating the compound.[2]

The "Rapid Dispersion" Technique:

-

Prepare the Media: Warm your culture media or buffer (HBSS/PBS) to 37°C. Cold media accelerates precipitation.[2]

-

Intermediate Dilution (Optional but Recommended):

-

The Mixing Step (Critical):

-

Place the pipette tip containing the DMSO stock submerged into the center of the media volume.[2]

-

Expel the stock quickly while simultaneously vortexing or swirling the media.[2]

-

Why? Adding DMSO dropwise to the surface creates a local interface where the concentration of water is high but the drug concentration is also high, causing immediate precipitation (a "skin" forms).[2] Rapid dispersion prevents this.[2]

-

-

Limit DMSO: Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity, unless your cells are validated for higher tolerance.[2]

Protocol C: In Vivo Formulation (Animal Studies)

Goal: Create a homogeneous suspension or solution for IP/Oral administration.

Simple saline often fails.[2] Use the "Solvent-Surfactant-Aqueous" system:

-

Step 1: Dissolve L-693,403 Maleate in DMSO (2% of final volume).

-

Step 2: Add Tween-80 or PEG300 (Solubilizers).[2]

-

Recommended Ratio: 2% DMSO + 30% PEG300 + 5% Tween-80.[2]

-

-

Step 3: Add Saline or Water (remaining 63%) slowly with constant stirring/vortexing.

Visual Workflow: Solubilization Decision Tree

The following diagram illustrates the logical flow for handling L-693,403 based on your experimental needs.

Figure 1: Decision matrix for solubilizing L-693,403 Maleate to ensure stability and prevent precipitation.

Frequently Asked Questions (FAQs)

Q: I dissolved the powder in DMSO, but when I added it to my assay buffer (pH 7.4), it turned cloudy immediately. Why? A: This is the "Common Ion Effect" and pH shock.[2] The maleate salt dissociates, and at pH 7.4, the amine group on the L-693,403 molecule deprotonates to its free base form, which is hydrophobic.[2] To fix this, reduce the concentration of your working solution, or add a solubilizing agent like cyclodextrin (HP-β-CD) to the buffer before adding the drug.[2]

Q: Can I use ethanol instead of DMSO? A: Yes, L-693,403 is soluble in ethanol (up to ~10 mg/mL).[2] However, ethanol evaporates faster than DMSO, which can change the concentration of your stock over time.[2] Ensure caps are sealed tight with Parafilm.[2] Note that ethanol is often more toxic to cells than DMSO at equivalent percentages.[2]

Q: What is the exact storage stability of the maleate salt? A:

-

Solid Powder: Stable for >2 years at -20°C if protected from light and moisture.[2]

-

DMSO Stock: Stable for ~6 months at -80°C.[2]

-

Aqueous Solution: Unstable.[2] Prepare fresh immediately before use.

Q: Is L-693,403 the same as L-692,429? A: No. While both are Merck research compounds related to piperidines or secretagogues, L-693,403 is specifically a Sigma receptor ligand .[2] Verify your CAS number and chemical structure before use to ensure target specificity [1].

References

-

Maier, C. A., et al. (2002).[1][2] "Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands.[1][2] Part 1." Journal of Medicinal Chemistry, 45(2), 438-448.[1][2]

-

MedChemExpress. "L-693403 maleate Product Datasheet." Accessed 2024.[2]

-

PubChem. "Maleic Acid (Compound Summary)." National Library of Medicine.[2]

Sources

Technical Support Center: Ensuring the Stability of L-693,403 Maleate in Solution

Welcome to the technical support center for L-693,403 Maleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of L-693,403 Maleate in solution. By understanding the chemical properties of this compound and the factors that influence its stability, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving L-693,403 Maleate?

A1: For initial stock solutions, we recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO). DMSO is a versatile solvent for many organic compounds and is relatively inert.[1] However, it is crucial to use a grade with low water content, as water can facilitate hydrolytic degradation. For aqueous working solutions, the choice of buffer and pH is critical and is discussed further in this guide.

Q2: What are the optimal storage conditions for L-693,403 Maleate solutions?

A2: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation. For aqueous working solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours and protected from light.

Q3: I observed a color change in my L-693,403 Maleate solution. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, can be an indicator of degradation, particularly oxidative or photodegradation. If you observe a color change, it is advisable to discard the solution and prepare a fresh one from solid material.

Q4: My L-693,403 Maleate solution has formed a precipitate. What could be the cause?

A4: Precipitation can occur for several reasons:

-

Poor Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent or buffer.

-

Temperature Effects: The solubility of the compound may decrease at lower temperatures, leading to precipitation upon refrigeration or freezing.

-

pH Shift: For aqueous solutions, a change in pH can affect the ionization state of the molecule and its salt, potentially leading to the precipitation of the less soluble free base.[2][3]

-

Degradation: Some degradation products may be less soluble than the parent compound.

Q5: How can I confirm the stability of my L-693,403 Maleate solution?

A5: The most reliable method to assess the stability of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4] An HPLC analysis can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient. Comparing the chromatogram of a freshly prepared solution to that of a stored solution can reveal any degradation.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Loss of biological activity in an assay | Degradation of L-693,403 Maleate in the working solution. | Prepare fresh working solutions immediately before each experiment. Verify the stability of the compound in your specific assay buffer by performing a time-course experiment and analyzing samples by HPLC. |

| Inconsistent experimental results | Instability of the compound in solution, leading to varying concentrations of the active molecule. | Adhere strictly to the recommended solution preparation and storage protocols. Use high-purity, anhydrous solvents and protect solutions from light and elevated temperatures. |

| Precipitate forms upon dilution into aqueous buffer | The pH of the aqueous buffer is too high, causing the conversion of the maleate salt to the less soluble free base.[2][3] | Use a buffer with a slightly acidic pH (e.g., pH 4-6) to maintain the protonated state of the tertiary amine and the stability of the maleate salt. Perform a small-scale solubility test in your chosen buffer before preparing a large volume. |

| Visible degradation (color change) over a short period | The solution is exposed to light or contains oxidizing agents. | Prepare and store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[5] Ensure that all solvents and buffers are free from peroxides or other oxidizing contaminants. |

Understanding the Degradation Pathways of L-693,403 Maleate

L-693,403 is a spiropiperidine derivative containing a tertiary amine and aromatic rings, and it is supplied as a maleate salt.[6][7][8] This chemical structure is susceptible to several degradation pathways in solution.

Hydrolysis of the Maleate Salt and the Spiropiperidine Core

The maleate salt of a basic drug like L-693,403 can be susceptible to hydrolysis, a reaction with water that can alter the pH of the solution.[9][10][11] More critically, the pH of the solution plays a significant role in the equilibrium between the maleate salt and its free base. In aqueous solutions with a pH above the pKa of the tertiary amine, the salt can convert to its less soluble free base, potentially leading to precipitation and loss of the active compound.[2][3][12] Maintaining a slightly acidic pH is crucial for the stability of the salt form.

Oxidation of the Tertiary Amine

The tertiary amine in the spiropiperidine structure is a potential site for oxidation.[13][14] Oxidizing agents, which can be present as impurities in solvents or can be generated in the presence of light and oxygen, can lead to the formation of N-oxides and other degradation products. This process can be accelerated by elevated temperatures and the presence of metal ions.[15]

Photodegradation of Aromatic Rings

The aromatic rings within the L-693,403 molecule can absorb UV and visible light, which can lead to photodegradation.[1][16] This process involves the molecule entering an excited state upon light absorption, which can then lead to various reactions, including isomerization, oxidation, or cleavage of chemical bonds.[17] Protecting solutions from light is a critical step in preventing this degradation pathway.

Best Practices for Solution Preparation and Storage

To minimize the degradation of L-693,403 Maleate, we recommend the following best practices:

-

Solvent Selection and Quality:

-

Use high-purity, anhydrous DMSO for stock solutions.

-

For aqueous solutions, use freshly prepared buffers with a slightly acidic pH (e.g., pH 4-6).

-

Ensure all solvents and buffers are free of peroxides and other oxidizing agents.

-

-

Solution Preparation:

-

Allow the vial of solid L-693,403 Maleate to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the compound in a clean and dry environment.

-

Prepare stock solutions in a concentrated form to minimize the volume of DMSO in the final assay.

-

When preparing aqueous working solutions, add the stock solution to the buffer and mix well. Avoid the reverse (adding buffer to the stock solution).

-

-

Storage and Handling:

-

Store solid L-693,403 Maleate at the recommended temperature, protected from light and moisture.

-

Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Protect all solutions from light by using amber vials or by wrapping vials in aluminum foil.[5]

-

Prepare aqueous working solutions fresh for each experiment whenever possible.

-

Protocol for a Basic Stability Assessment of L-693,403 Maleate in Solution

This protocol outlines a simple experiment to assess the stability of L-693,403 Maleate in a chosen solvent or buffer system using HPLC.

Materials:

-

L-693,403 Maleate

-

High-purity solvent (e.g., DMSO)

-

Aqueous buffer of choice

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Amber vials

Procedure:

-

Prepare a fresh stock solution of L-693,403 Maleate in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Prepare the working solution by diluting the stock solution into the aqueous buffer of interest to the final desired concentration.

-

Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial chromatogram.

-

Incubate the working solution under the desired storage conditions (e.g., room temperature, 4°C, protected from light).

-

Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored working solution into the HPLC system.

-

Data Analysis:

-

Compare the peak area of the L-693,403 Maleate peak at each time point to the peak area at T=0.

-

Calculate the percentage of the compound remaining at each time point.

-

Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

-

Data Interpretation:

A significant decrease in the peak area of the parent compound and the appearance of new peaks over time indicate that L-693,403 Maleate is degrading under the tested conditions.

Visualizing Degradation and Stability Workflows

Potential Degradation Pathways

Caption: Key degradation routes for L-693,403 Maleate.

Experimental Workflow for Stability Assessment

Caption: A stepwise process for stability evaluation.

References

- Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of medicinal chemistry, 39(15), 2887–2893.

- ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2).

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.

- Stella, V. J. (2009). Expert opinion on drug delivery, 6(7), 665-667.

- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

- Flinn Scientific. (2009). Hydrolysis of Salts.

- ICH Harmonised Tripartite Guideline. (2003).

- Kozikowski, B. A., Burt, T. M., & Tirey, D. A. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(3), 210–215.

- MedchemExpress. (n.d.).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125.

- Zannou, E. A., Ji, Q., Joshi, Y., & Serajuddin, A. T. M. (2007). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. International journal of pharmaceutics, 337(1-2), 263–271.

- Albini, A., & Monti, S. (2003). Photochemistry of organic molecules in solution. Springer.

- Chemistry LibreTexts. (2021). Hydrolysis of Salts.

- Separation Science. (2023). Analytical Techniques In Stability Testing.

- Global Bioanalysis Consortium. (2014).

- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Royal Society of Chemistry. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years.

- Pharmaguideline. (n.d.).

- Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.

- University Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.

- European Pharmaceutical Review. (2010).

- Semantic Scholar. (n.d.). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion.

- White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines.

- PNAS. (n.d.).

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- Journal of the American Chemical Society. (n.d.). Electrochemical oxidation of tertiary amines. Effect of structure upon reversibility.

- General Chemistry for Gee-Gees. (n.d.). 5.5 – Hydrolysis of Salt Solutions.

- The University of Texas at Austin. (2015).

- The Royal Society of Chemistry. (2014).

- Pharmaceutical Technology. (2019).